molecular formula C8H11FN2 B575844 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine CAS No. 183251-87-8

4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine

Cat. No. B575844
M. Wt: 154.188
InChI Key: LVAHUVKVINUZTF-UHFFFAOYSA-N
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Description

4-Fluoro-1-N,1-N-dimethylbenzene-1,2-diamine, often referred to as FDMA, is a versatile and important chemical compound used extensively in research labs and in many different industrial applications. FDMA is a derivative of dimethylaniline and is composed of a benzene ring with two nitrogen atoms connected by a methylene group. It is a colorless, volatile liquid with a pungent odor and a melting point of -27.3°C. FDMA has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. In addition, FDMA has been extensively studied for its potential biomedical applications.

Scientific Research Applications

1. Fluorescent Nanomaterials for Biological Sensing

  • Application Summary: This compound is used in the synthesis of fluorescent nanomaterials, specifically carbon dots (CDs), which are valuable candidates for applications in sensing . These CDs are easily synthesized, show high quantum yield, and are highly biocompatible .
  • Methods of Application: The photoluminescence properties of these nanomaterials are strictly dependent on the synthetic and purification methods adopted . The presence of halloysite nanotubes (HNTs), a natural, low cost and biocompatible clay mineral, has been found to be efficient in obtaining small and highly monodispersed CDs without long and tedious purification techniques .
  • Results or Outcomes: The use of 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine in the synthesis of CDs has led to the development of highly sensitive, low-cost, and noninvasive fluorescent sensors .

2. Improved Polyimides

  • Application Summary: 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine is used in the design of new fluorine-containing diamine monomers with the goal of reducing charge transfer complex (CTC) interactions between neighboring chains in polyimides . This is done while maintaining the well-known thermal stability and flexibility generally associated with polyimides .
  • Methods of Application: The proposed diamines have been prepared through the functionalization of 1,3-bis [(pentafluorobenzyl)oxy]benzene with 4-aminophenol .
  • Results or Outcomes: The new compounds have been characterized by multinuclear NMR and IR spectroscopy and high-resolution liquid chromatography-mass spectrometry as well as single-crystal X-ray diffraction .

3. Enantioselective Fluorination

  • Application Summary: 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine is used in the development of cationic chiral Ru(II)-1,2-diamine complex as a highly efficient catalyst for the enantioselective fluorination of β-keto esters .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAHUVKVINUZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine

CAS RN

183251-87-8
Record name 4-fluoro-N1,N1-dimethylbenzene-1,2-diamine
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